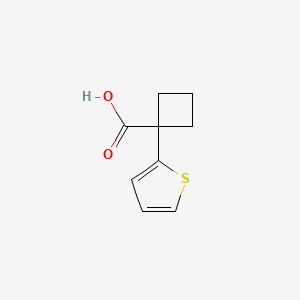

1-Thien-2-ylcyclobutanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

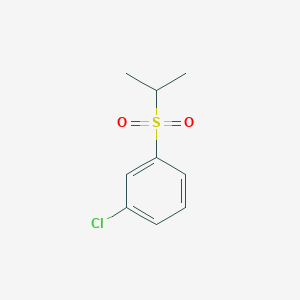

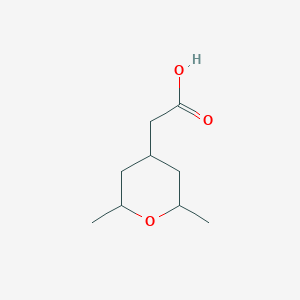

1-Thien-2-ylcyclobutanecarboxylic acid is a chemical compound with the molecular formula C9H10O2S and a molecular weight of 182.24 g/mol . The IUPAC name for this compound is 1-(2-thienyl)cyclobutanecarboxylic acid . It is typically used for research purposes .

Physical And Chemical Properties Analysis

1-Thien-2-ylcyclobutanecarboxylic acid has a molecular weight of 182.24 g/mol . More specific physical and chemical properties, such as melting point, boiling point, and solubility, were not found in the search results.Scientific Research Applications

Synthesis of PARP-1 Inhibitors

- 1-Thien-2-ylcyclobutanecarboxylic acid derivatives have been used in the synthesis of thieno[3,2-e]pyrrolo[1,2-a]pyrimidine, a valuable scaffold for PARP-1 inhibitors. These compounds hold potential in pharmacological applications (Shipilovskikh & Rubtsov, 2019).

HIV-1 Ribonuclease H Inhibition

- Derivatives of 1-Thien-2-ylcyclobutanecarboxylic acid, like the thiophene diketo acid, have been identified to selectively inhibit HIV-1 Ribonuclease H without impacting DNA polymerization. This reveals its potential as a targeted inhibitor in HIV treatment (Shaw-Reid et al., 2003).

Synthesis of Pyrroles and Bithiophenes

- The compound has been utilized in the synthesis of 1-Aryl-2-thienyl-substituted pyrroles and 5-arylamino-2,2'-bithiophenes, indicating its usefulness in creating structurally diverse heterocycles (Raposo et al., 2005).

Thioacetalization in Organic Synthesis

- Studies show its application in odorless thioacetalization of carbonyl compounds, demonstrating its utility in organic synthesis processes (Yu et al., 2005).

Intramolecular Diels-Alder Vinylthiophen Reaction

- It's instrumental in the intramolecular Diels-Alder vinylthiophen reaction, which is crucial for forming thieno[2,3-f]isoindole-4-carboxylic acids. This highlights its role in synthesizing complex organic structures (Horak et al., 2017).

Potential Antitumor Applications

- Derivatives of 1-Thien-2-ylcyclobutanecarboxylic acid have been studied for their photophysical properties and potential antitumor applications, especially in the context of nanoliposome drug delivery systems (Carvalho et al., 2013).

properties

IUPAC Name |

1-thiophen-2-ylcyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c10-8(11)9(4-2-5-9)7-3-1-6-12-7/h1,3,6H,2,4-5H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEXSJBRGWJIBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Thien-2-ylcyclobutanecarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B1324285.png)

![Methyl imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1324286.png)

![7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1324288.png)

![1,9-Diazaspiro[5.5]undecan-2-one](/img/structure/B1324300.png)